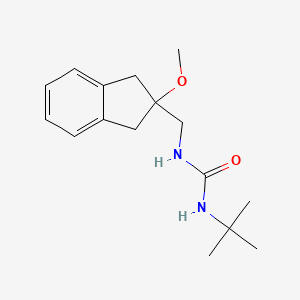![molecular formula C15H9F6N3O2 B2993111 N'-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]benzohydrazide CAS No. 1092345-24-8](/img/structure/B2993111.png)
N'-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]benzohydrazide is an interesting organic compound known for its unique chemical structure It comprises a benzohydrazide moiety linked to a pyridine ring substituted with two trifluoromethyl groups
Mecanismo De Acción
Target of Action
It’s known that trifluoromethylpyridine derivatives, which this compound is a part of, are key structural ingredients for the development of many agrochemical and pharmaceutical compounds .
Mode of Action
Compounds containing trifluoromethylpyridine groups are known to exhibit distinctive physical-chemical properties due to the presence of a fluorine atom and a pyridine in their structure .
Biochemical Pathways
It’s known that trifluoromethylpyridine and its intermediates are important ingredients for many agrochemical and pharmaceutical compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N'-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]benzohydrazide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4,6-bis(trifluoromethyl)pyridine-2-carbonyl chloride and benzohydrazide.
Reaction: The carbonyl chloride is then reacted with benzohydrazide under specific conditions, often using a base catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound might involve larger-scale batch reactions, utilizing specialized equipment to ensure purity and yield. The reaction conditions are optimized to ensure the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming derivatives with additional functional groups.
Reduction: Reduction reactions can modify the pyridine ring or the benzohydrazide moiety, leading to different products.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Conditions: Varies based on the substituent being introduced, often involving specific catalysts or solvents.
Major Products Formed:
Oxidation Products: Compounds with additional oxygen-containing functional groups.
Reduction Products: Hydrogenated derivatives.
Substitution Products: Compounds with new substituents replacing the original groups.
Aplicaciones Científicas De Investigación
N'-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]benzohydrazide finds applications in several scientific domains:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialized materials, such as polymers or catalysts.
Comparación Con Compuestos Similares
N'-[4-methylpyridine-2-carbonyl]benzohydrazide: Lacks the trifluoromethyl groups, leading to different properties and applications.
N'-[4,6-dichloropyridine-2-carbonyl]benzohydrazide:
Uniqueness: The presence of the trifluoromethyl groups in N'-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]benzohydrazide imparts unique chemical properties, such as increased stability and reactivity, making it valuable for specific applications not possible with similar compounds.
That's a snapshot! Let me know if there's more you want to dive into on this topic!
Propiedades
IUPAC Name |
N'-benzoyl-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F6N3O2/c16-14(17,18)9-6-10(22-11(7-9)15(19,20)21)13(26)24-23-12(25)8-4-2-1-3-5-8/h1-7H,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPVHDYXGBLKFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)C2=NC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F6N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
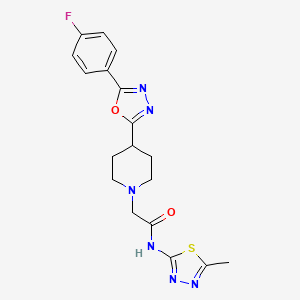
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2993029.png)
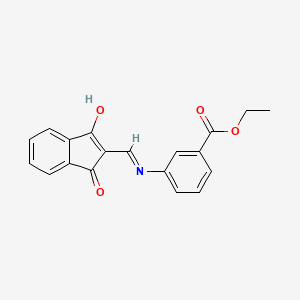
![(E)-3-(Furan-2-yl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2993033.png)
![2-(4-methoxyphenyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2993034.png)
![2-({2-Oxo-1-phenyl-2-[4-(trifluoromethyl)anilino]ethyl}sulfanyl)acetic acid](/img/structure/B2993036.png)
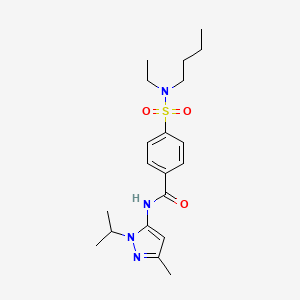
![3-[(3-Chlorophenyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B2993040.png)
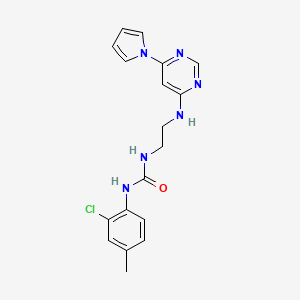
![3-(4-bromophenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2993045.png)
![N-{4-[1-(4-chlorobenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2993046.png)
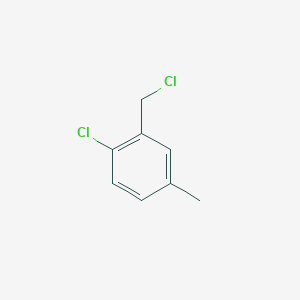
![[(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2993049.png)
